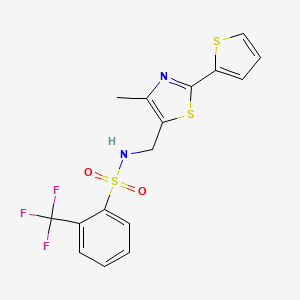

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O2S3/c1-10-13(25-15(21-10)12-6-4-8-24-12)9-20-26(22,23)14-7-3-2-5-11(14)16(17,18)19/h2-8,20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPVMBJIRBBIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

Attachment of the Benzenesulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

“N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide” might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, which could be beneficial in drug design.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations :

- The trifluoromethyl group in the target compound distinguishes it from analogues with methyl (e.g., ) or halogen substituents (e.g., ), offering enhanced electronegativity and lipophilicity.

- Pyrazole-based analogues (e.g., ) exhibit different ring strain and electronic properties compared to thiazole derivatives.

Table 3: Property Comparison

Functional Impact :

- The trifluoromethyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogues .

- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, favoring protein target engagement, while carboxamides may improve solubility .

Activité Biologique

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C19H16N4O2S2

- Molecular Weight : 396.48 g/mol

- IUPAC Name : this compound

- CAS Number : 1396767-69-3

The compound exhibits its biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to bacterial cell wall synthesis.

- Antimicrobial Properties : The compound demonstrates significant antibacterial and antifungal activities, making it a candidate for further development in treating infections.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | 18 |

| Escherichia coli | 10 µg/mL | 20 |

| Candida albicans | 25 µg/mL | 15 |

These findings indicate that this compound possesses potent antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains .

Case Studies

- Antibacterial Efficacy : A study conducted by MDPI reported that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin in some cases .

- Antifungal Activity : Another investigation highlighted its antifungal potential, particularly against Candida species, with MIC values comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiazole and Thiophene Moieties : These heterocycles contribute to the compound's ability to interact with bacterial enzymes.

- Trifluoromethyl Group : This group enhances lipophilicity, improving membrane penetration and bioavailability.

Research Findings

Research has shown that modifications in the chemical structure can significantly impact the biological activity of sulfonamides. For instance, compounds with additional functional groups have demonstrated enhanced potency against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Begin with cyclization of thiophene-thiazole precursors using Lawesson’s reagent to form the thiazole core (as demonstrated in analogous thiazole sulfonyl chloride syntheses) .

- Step 2 : Sulfonamide coupling: React the thiazole intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in dry pyridine at room temperature, followed by acidification (pH 5–6) and purification via flash chromatography .

- Optimization : Monitor reaction progress via TLC, and adjust stoichiometry of sulfonyl chloride (1.1–1.3 equivalents) to minimize byproducts. Use inert atmospheres to stabilize reactive intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR in DMSO- to resolve aromatic protons (thiophene, thiazole, and benzene rings) and confirm sulfonamide linkage (δ 10–12 ppm for NH) .

- Mass Spectrometry : High-resolution ESI-MS or Orbitrap-based systems to verify molecular ion peaks and fragmentation patterns (e.g., loss of trifluoromethyl or thiophene groups) .

- Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N/S percentages with theoretical values (e.g., using protocols in thiadiazole derivative studies) .

Q. How can solubility and stability be assessed for in vitro biological assays?

- Methodology :

- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Incubate at 37°C for 24–72 hours and analyze via HPLC to monitor degradation (e.g., hydrolysis of sulfonamide or thiazole rings) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. For disordered regions (e.g., trifluoromethyl groups), apply SHELXL’s PART/SUMP instructions to refine occupancy .

- Software Tools : Employ WinGX for data integration and ORTEP-3 for visualizing thermal ellipsoids. For twinned crystals, use TWIN/BASF commands in SHELXL .

- Validation : Cross-check CIF files with PLATON’s ADDSYM to detect missed symmetry .

Q. How can contradictory bioactivity data (e.g., varying IC values across cell lines) be systematically analyzed?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) using analogs from thiazole-sulfonamide libraries .

- Assay Validation : Replicate assays under standardized conditions (e.g., ATP-based viability tests) and apply statistical tools (ANOVA, dose-response curve fitting) to identify outliers .

- Mechanistic Studies : Use flow cytometry to assess apoptosis vs. cytostatic effects, and correlate with structural features (e.g., sulfonamide hydrophobicity) .

Q. What computational strategies are effective for predicting binding interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into homology models of targets (e.g., carbonic anhydrase IX). Parameterize the trifluoromethyl group with quantum mechanical charges .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., sulfonamide NH with active-site residues) .

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs and guide synthetic prioritization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational binding predictions and experimental inhibition data?

- Methodology :

- Re-evaluate Force Fields : Test alternative parameter sets (e.g., GAFF2 vs. CGenFF) for sulfonamide and trifluoromethyl groups .

- Experimental Cross-Check : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and validate docking poses .

- Synchrotron Studies : Obtain high-resolution protein-ligand crystal structures to identify unmodeled interactions (e.g., water-mediated H-bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.